4-anilinobenzenediazonium;hydrogen sulfate
Overview
Description
4-anilinobenzenediazonium;hydrogen sulfate is a diazonium compound that has gained attention in scientific research due to its unique properties. This compound is often used in the synthesis of polymers and has applications in various fields such as biochemistry and physiology.
Mechanism of Action
Target of Action
4-Diazodiphenylamine sulfate, also known as Variamine Blue RT Salt or Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), is a complex organic compound. It is used in diagnostic assays and manufacturing hematology histology , suggesting that it may interact with biological targets in these contexts.
Mode of Action
The exact mode of action of 4-Diazodiphenylamine sulfate remains partially understood. It is believed that the compound initiates a reaction with the sulfate group, resulting in the formation of a diazonium salt . This reaction may influence its interaction with its targets.
Biochemical Pathways
It is used in the cytochemical visualization of alkaline phosphatase activity , suggesting that it may play a role in pathways involving this enzyme.
Result of Action
Its use in diagnostic assays and manufacturing hematology histology suggests that it may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilinobenzenediazonium;hydrogen sulfate typically involves the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. This reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-anilinobenzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of the diazonium group with other functional groups.
Coupling Reactions: These reactions involve the formation of azo compounds through the reaction with phenols or aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenols, aromatic amines, and catalysts such as copper salts. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include azo compounds, which are widely used in dyes and pigments.
Scientific Research Applications
4-anilinobenzenediazonium;hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers and as a reagent in various organic reactions.
Biology: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an inhibitor of certain enzymes.
Industry: Used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium, 4-(phenylamino)-, sulfate (21): Similar in structure but differs in the ratio of sulfate to diazonium groups.
Benzenediazonium chloride: Another diazonium compound commonly used in organic synthesis.
Uniqueness
4-anilinobenzenediazonium;hydrogen sulfate is unique due to its specific interactions with biomolecules and its versatility in various chemical reactions. Its ability to form stable polymers with formaldehyde also sets it apart from other diazonium compounds.
Properties
IUPAC Name |
4-anilinobenzenediazonium;hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRQRWPEQSPSDG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063490 | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4477-28-5 | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4477-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-anilinobenzenediazonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Variamine Blue RT Salt contribute to uric acid detection in this specific research?
A1: The research utilizes an enzymatic method with uricase to detect uric acid. Uricase breaks down uric acid into allantoin and hydrogen peroxide (H2O2). Variamine Blue RT Salt reacts with the generated H2O2, leading to a color change from yellow to pale yellow-green. This color change, measurable at 269 nm using a UV Vis spectrophotometer, allows for the indirect quantification of uric acid. []
Q2: What is the reported sensitivity of this new method for uric acid detection?
A2: The research demonstrated a detection limit of 0.58 mM for uric acid using this method. This indicates the lowest concentration of uric acid that can be reliably distinguished from a zero concentration sample. []
Q3: Are there any advantages of this method over existing clinical methods for uric acid measurement?
A3: While the research doesn't delve into a direct comparison with specific clinical methods, it highlights the simplicity and good reproducibility (RSD of 0.7%) of this novel enzymatic-spectrophotometric approach. Further research is needed to assess its potential advantages in terms of cost-effectiveness, speed, or suitability for different sample types compared to established clinical methods. []
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